

The chemical and physical properties of DPTIP hydrochloride.

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Compound of Interest

Compound Name: DPTIP hydrochloride

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DPTIP Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPTIP hydrochloride is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme involved in the biogenesis of extracellular vesicles (EVs).[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and experimental protocols related to **DPTIP hydrochloride**, intended to serve as a valuable resource for researchers in neurodegenerative and oncologic diseases.[4]

Chemical and Physical Properties

DPTIP hydrochloride, with the IUPAC name 2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol;hydrochloride, is a small molecule inhibitor of nSMase2.[5] It was identified through a high-throughput screening of over 365,000 compounds.[1] The key chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	2,6-dimethoxy-4-(4-phenyl-5- thiophen-2-yl-1H-imidazol-2- yl)phenol;hydrochloride	[5]
Molecular Formula	C21H19CIN2O3S	[5]
Molecular Weight	414.91 g/mol	[5]
CAS Number	2361799-64-4	
Appearance	Beige Solid	[6]
Purity	>95%	
IC50 for nSMase2	30 nM	[1][2][7]
Solubility	Soluble in DMSO and EtOH.	
Storage	2 years at -20°C (powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO	[7]

Mechanism of Action and Signaling Pathway

DPTIP hydrochloride is a non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2). [4] nSMase2 is a membrane-bound enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[8] Ceramide plays a crucial role in the biogenesis of extracellular vesicles (EVs) by promoting the budding of intraluminal vesicles within multivesicular bodies.[3][5]

In the context of brain inflammation, pro-inflammatory cytokines like Interleukin- 1β (IL- 1β) can activate nSMase2 in astrocytes.[5][9] This leads to increased ceramide production and subsequent release of astrocyte-derived EVs. These EVs can enter the circulation and trigger a peripheral immune response, including the release of cytokines from the liver, which in turn can lead to the infiltration of peripheral immune cells into the brain, potentially causing secondary damage.[1]



DPTIP hydrochloride inhibits nSMase2 activity, thereby reducing ceramide production and blocking the release of these pro-inflammatory EVs.[1][5] This mechanism has been shown to attenuate the peripheral immune response and reduce immune cell infiltration into the brain in a mouse model of brain inflammation.[1]



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Caption: DPTIP inhibits nSMase2, blocking the IL-1 β induced release of pro-inflammatory EVs from astrocytes.

Experimental Protocols nSMase2 Inhibition Assay (In Vitro)

This protocol describes the determination of **DPTIP hydrochloride**'s IC₅₀ value against human nSMase2. The assay utilizes a coupled enzymatic reaction that produces a fluorescent signal proportional to nSMase2 activity.[5][9]

Materials:

- Recombinant human nSMase2
- Sphingomyelin (substrate)
- · Amplex Red reagent
- Alkaline phosphatase



- Choline oxidase
- Horseradish peroxidase
- Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
- DPTIP hydrochloride
- 384-well plates
- Plate reader with fluorescence detection

Procedure:

- Prepare serial dilutions of **DPTIP hydrochloride** in the assay buffer.
- Add the DPTIP hydrochloride dilutions to the wells of a 384-well plate.
- Add recombinant human nSMase2 to each well and incubate for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding a substrate mixture containing sphingomyelin,
 Amplex Red, alkaline phosphatase, choline oxidase, and horseradish peroxidase.
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 540 nm excitation, 590 nm emission).
- Calculate the percent inhibition for each **DPTIP hydrochloride** concentration relative to a
 control without the inhibitor.
- Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Inhibition of Extracellular Vesicle (EV) Release from Astrocytes (In Vitro)



This protocol details the assessment of **DPTIP hydrochloride**'s ability to inhibit EV release from primary astrocyte cultures.[1]

Materials:

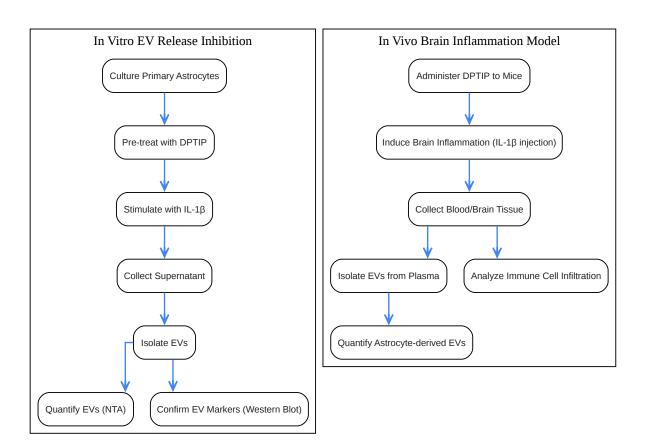
- Primary astrocyte cultures
- Cell culture medium
- DPTIP hydrochloride
- Stimulating agent (e.g., IL-1β)
- Reagents for EV isolation (e.g., ultracentrifugation or commercial kits)
- Nanoparticle tracking analysis (NTA) instrument
- Antibodies for EV markers (e.g., CD63, CD81) for Western blotting

Procedure:

- Culture primary astrocytes to a suitable confluency.
- Pre-treat the astrocytes with various concentrations of DPTIP hydrochloride for a specific duration (e.g., 1 hour).
- Stimulate the cells with a pro-inflammatory agent like IL-1β to induce EV release.
- Collect the cell culture supernatant.
- Isolate EVs from the supernatant using a chosen method (e.g., differential ultracentrifugation).
- Quantify the concentration and size distribution of the isolated EVs using Nanoparticle Tracking Analysis (NTA).
- Confirm the presence of EVs by detecting exosomal markers (e.g., CD63, CD81) via Western blotting.



• Analyze the dose-dependent effect of **DPTIP hydrochloride** on the number of released EVs.



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Caption: Workflow for assessing DPTIP's inhibition of EV release both in vitro and in vivo.

In Vivo Efficacy

In a mouse model of brain inflammation induced by intrastriatal injection of IL-1β, **DPTIP hydrochloride** demonstrated significant in vivo efficacy.[1] Administration of DPTIP (10 mg/kg, IP) 30 minutes prior to IL-1β injection resulted in a 51% reduction in the release of astrocyte-



derived EVs into the circulation.[1] This was accompanied by a decrease in the upregulation of pro-inflammatory cytokines in the liver and a significant reduction in the infiltration of neutrophils into the brain.[1] These findings highlight the potential of **DPTIP hydrochloride** as a therapeutic agent for neuroinflammatory conditions where astrocyte-derived EVs play a pathogenic role.

Conclusion

DPTIP hydrochloride is a highly potent and selective nSMase2 inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its ability to modulate the release of extracellular vesicles presents a novel therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer. This technical guide provides researchers with the fundamental information and experimental framework to further investigate the therapeutic potential of **DPTIP hydrochloride**.

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